(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride
Overview
Description
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.15 g/mol . This compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride typically involves the reduction of isoquinoline derivatives followed by amination. One common method includes the catalytic hydrogenation of isoquinoline to produce tetrahydroisoquinoline, which is then subjected to reductive amination using formaldehyde and a suitable amine source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and automated systems for amination can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be further reduced to produce more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various N-substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets, leading to neuroprotective and anti-inflammatory effects. The exact pathways and molecular interactions are still under investigation, but it is known to influence the dopaminergic and serotonergic systems .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methanamine group.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with different pharmacological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A methoxy-substituted derivative with distinct biological activities.
Uniqueness: (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of the methanamine group, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H/t10-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSUKJOECDCYRF-XRIOVQLTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.